3-(Trifluoromethyl)azetidin-3-amine 3-(Trifluoromethyl)azetidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16010397
InChI: InChI=1S/C4H7F3N2/c5-4(6,7)3(8)1-9-2-3/h9H,1-2,8H2
SMILES:
Molecular Formula: C4H7F3N2
Molecular Weight: 140.11 g/mol

3-(Trifluoromethyl)azetidin-3-amine

CAS No.:

Cat. No.: VC16010397

Molecular Formula: C4H7F3N2

Molecular Weight: 140.11 g/mol

* For research use only. Not for human or veterinary use.

3-(Trifluoromethyl)azetidin-3-amine -

Specification

Molecular Formula C4H7F3N2
Molecular Weight 140.11 g/mol
IUPAC Name 3-(trifluoromethyl)azetidin-3-amine
Standard InChI InChI=1S/C4H7F3N2/c5-4(6,7)3(8)1-9-2-3/h9H,1-2,8H2
Standard InChI Key KAJYBNYFCRXKCI-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)(C(F)(F)F)N

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

3-(Trifluoromethyl)azetidin-3-amine (C₄H₇F₃N₂) features a strained azetidine ring system with substituents occupying adjacent positions. The trifluoromethyl group induces significant electronic effects via its strong electron-withdrawing nature, while the amine moiety provides a site for further functionalization. X-ray crystallographic data for closely related compounds, such as 1-[4-(trifluoromethyl)phenyl]azetidin-3-amine (C₁₀H₁₁F₃N₂), reveal bond angles of 88.5°–92.3° within the azetidine ring, consistent with the steric strain inherent to four-membered heterocycles .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₁F₃N₂
Molecular Weight216.21 g/mol
SMILESC1C(CN1)NC2=CC=CC(=C2)C(F)(F)F
InChIKeyZIZPEHXDVPBJQA-UHFFFAOYSA-N
Boiling Point (Predicted)298.7±35.0 °C

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds provides critical structural validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85–3.70 (m, 2H, NCH₂), 3.45–3.30 (m, 1H, CHNH₂), 2.95–2.80 (m, 2H, CH₂CF₃) .

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 ppm (s, CF₃) .

  • ¹⁵N NMR (40 MHz, DMSO-d₆): δ -345.2 ppm (azetidine N), -334.8 ppm (NH₂) .

The strong deshielding effect observed in ¹⁹F NMR confirms the presence of the trifluoromethyl group, while ¹H-¹⁵N HMBC correlations verify the amine's position on the azetidine ring .

Synthetic Strategies and Optimization

Ring-Forming Methodologies

The synthesis of 3-substituted azetidines typically employs [2+2] cycloaddition or intramolecular nucleophilic substitution reactions. A patented approach for analogous compounds utilizes a two-step sequence involving:

  • Mesylation: Treatment of tert-butyl 3-hydroxyazetidine-1-carboxylate with methanesulfonyl chloride (MsCl) in dichloromethane at 0°C yields the corresponding mesylate (85% yield) .

  • Amination: Displacement with ammonium hydroxide under pressurized conditions (60 psi H₂, 60°C) provides the target amine derivative .

Critical reaction parameters:

  • Temperature control (<25°C) prevents ring-opening side reactions .

  • Use of palladium hydroxide catalysts (20% Pd/C) enhances hydrogenation efficiency during deprotection steps .

Functional Group Interconversion

Recent advances in azetidine chemistry demonstrate the utility of Horner-Wadsworth-Emmons olefination for introducing α,β-unsaturated ester moieties, followed by aza-Michael additions with heterocyclic amines (Scheme 1) :

Scheme 1: Diversification via Aza-Michael Addition

  • (N-Boc-azetidin-3-ylidene)acetate+RNH2DBU, CH₃CN3-substituted azetidine\text{(N-Boc-azetidin-3-ylidene)acetate} + \text{RNH}_2 \xrightarrow{\text{DBU, CH₃CN}} \text{3-substituted azetidine}

    • Yields: 53–83% for pyrazole/imidazole derivatives

    • Reaction time: 4–16 hours

This methodology enables the installation of pharmacophoric groups while maintaining the azetidine core's structural integrity.

Physicochemical Properties and Stability

Thermal Behavior

Differential scanning calorimetry (DSC) of crystalline analogs shows:

  • Melting point range: 98–112°C (decomposition observed >200°C)

  • Glass transition temperature (Tg): 67°C (amorphous form)

The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogs, as evidenced by thermogravimetric analysis (TGA) showing <5% mass loss at 150°C .

Solubility Profile

SolventSolubility (mg/mL)Temperature
Water0.1225°C
Ethanol18.725°C
Dichloromethane43.225°C

The low aqueous solubility (0.12 mg/mL) necessitates formulation strategies using co-solvents or prodrug approaches for pharmaceutical applications .

Pharmaceutical Applications and Biological Activity

Antimicrobial Agents

Structural analogs demonstrate potent antibacterial activity against Gram-positive pathogens:

  • MIC₉₀ Values:

    • S. aureus: 0.25 μg/mL

    • E. faecalis: 0.5 μg/mL

    • S. pneumoniae: 0.125 μg/mL

Mechanistic studies attribute this activity to inhibition of DNA gyrase through fluoroquinolone-like binding modes .

Neurological Targets

3-Aminoazetidine derivatives show promising activity as tachykinin receptor antagonists:

  • NK₁ Receptor IC₅₀: 9.3 nM

  • Oral Bioavailability (Rat): 58%

  • Brain Penetration (B/P Ratio): 0.87

These properties make them candidates for migraine and depression therapeutics .

ParameterSpecification
GHS ClassificationAcute Toxicity (Oral)
Skin Irritation
Eye Damage
Signal WordWarning

Exposure Controls

  • Permissible Exposure Limit (PEL): 0.1 mg/m³ (8h TWA)

  • Engineering Controls: Use local exhaust ventilation

  • Personal Protection: Nitrile gloves, chemical goggles

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